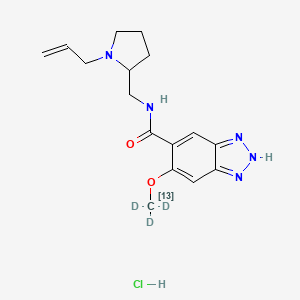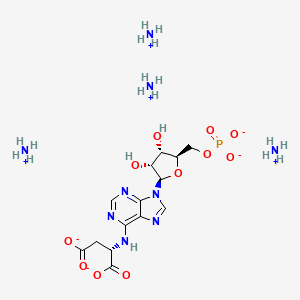
Adenylosuccinate (tetraammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenylosuccinate (tetraammonium) is a purine ribonucleoside monophosphate that plays a crucial role in the purine nucleotide cycle. It is an intermediate in the interconversion of inosine monophosphate and adenosine monophosphate, catalyzed by the enzyme adenylosuccinate synthase . This compound is significant in various biological processes, including energy homeostasis and purine recycling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenylosuccinate (tetraammonium) can be synthesized through the enzymatic reaction of inosine monophosphate with aspartate in the presence of guanosine triphosphate. The reaction is catalyzed by adenylosuccinate synthase . The process involves the addition of aspartate to inosine monophosphate, forming adenylosuccinate.
Industrial Production Methods: Industrial production of adenylosuccinate (tetraammonium) typically involves fermentation processes using genetically engineered microorganisms that overexpress adenylosuccinate synthase. The fermentation broth is then subjected to purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Adenylosuccinate (tetraammonium) undergoes various chemical reactions, including:
Hydrolysis: Adenylosuccinate can be hydrolyzed to produce adenosine monophosphate and fumarate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with the presence of specific enzymes like adenylosuccinate lyase.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, though detailed conditions are not extensively documented.
Major Products:
Hydrolysis: Produces adenosine monophosphate and fumarate.
Scientific Research Applications
Adenylosuccinate (tetraammonium) has several scientific research applications:
Biochemistry: It is used to study the purine nucleotide cycle and energy metabolism.
Medicine: Investigated for its potential in treating neuromuscular diseases like Duchenne muscular dystrophy.
Chemistry: Utilized in research involving nucleotide synthesis and metabolism.
Industry: Employed in the production of nucleotide-based pharmaceuticals and supplements.
Mechanism of Action
Adenylosuccinate (tetraammonium) exerts its effects primarily through its role in the purine nucleotide cycle. It is converted to adenosine monophosphate and fumarate by the enzyme adenylosuccinate lyase. This conversion is crucial for maintaining the balance of purine nucleotides and energy homeostasis in cells . The molecular targets include enzymes involved in the purine nucleotide cycle, such as adenylosuccinate synthase and adenylosuccinate lyase .
Comparison with Similar Compounds
Inosine Monophosphate: A precursor in the synthesis of adenylosuccinate.
Adenosine Monophosphate: A product of adenylosuccinate hydrolysis.
Guanosine Triphosphate: An energy source required for the synthesis of adenylosuccinate.
Uniqueness: Adenylosuccinate (tetraammonium) is unique due to its specific role as an intermediate in the purine nucleotide cycle. Unlike inosine monophosphate and adenosine monophosphate, adenylosuccinate is directly involved in the conversion process catalyzed by adenylosuccinate synthase and lyase, making it a critical component in nucleotide metabolism .
Properties
Molecular Formula |
C14H30N9O11P |
|---|---|
Molecular Weight |
531.42 g/mol |
IUPAC Name |
tetraazanium;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioate |
InChI |
InChI=1S/C14H18N5O11P.4H3N/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);4*1H3/t5-,6+,9+,10+,13+;;;;/m0..../s1 |
InChI Key |
XCLZBEXZAOLWGA-BFHDGDRYSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


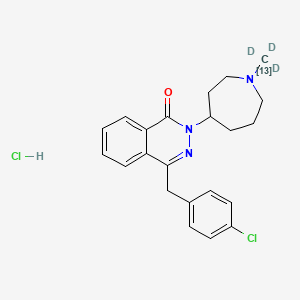
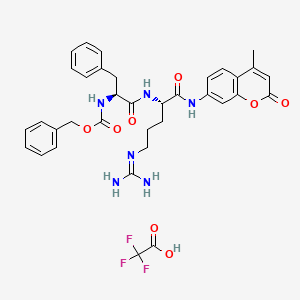
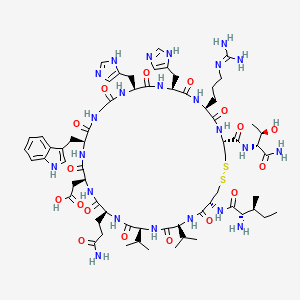
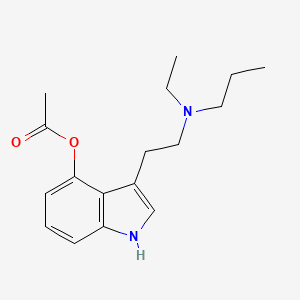
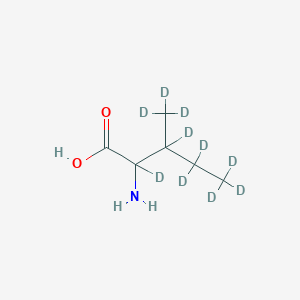
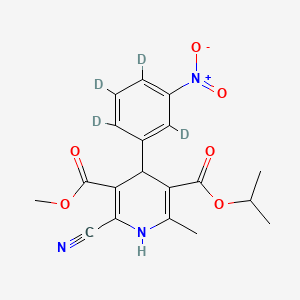
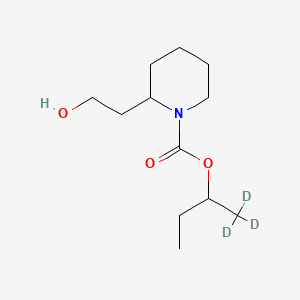
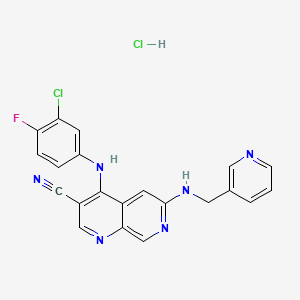
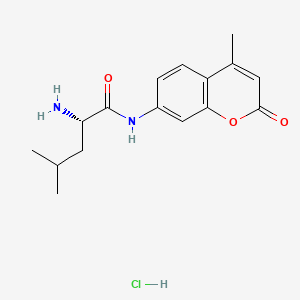
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B10823313.png)

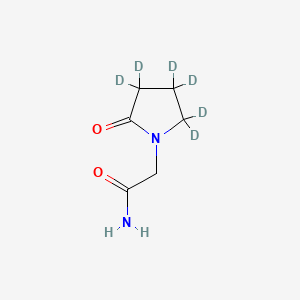
![[3,5-Dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B10823330.png)
